N,N'-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its complex structure, which includes benzothiazole and benzamide moieties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE typically involves a multi-step process. One efficient synthetic route includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the final product . The reaction conditions often require specific temperatures and solvents to optimize yield and purity.
Industrial Production Methods
For industrial production, the synthesis is optimized to ensure high yield and cost-effectiveness. This involves scaling up the laboratory methods and may include additional steps to purify the compound. The use of safer and more environmentally friendly reagents is also considered to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions, such as the reduction of nitro groups to amines, are common in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the formation of amines .
Scientific Research Applications
4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, such as Pigment Yellow 181.
Biology: The compound is studied for its potential antimicrobial and cytotoxic properties.
Industry: It is utilized in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or function . The compound may also interact with various enzymes and receptors, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N-(4-CARBAMOYLPHENYL)BENZAMIDE: This compound shares structural similarities and is used in similar applications, such as in the synthesis of pigments.
4-AMINO-N’-(4-AMINOBENZOYL)BENZOHYDRAZIDE: Another related compound with potential biological activity, including antitumor properties.
Uniqueness
What sets 4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE apart is its unique combination of benzothiazole and benzamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H17N5O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-amino-N-[2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C21H17N5O2S/c22-14-5-1-12(2-6-14)19(27)24-16-9-10-17-18(11-16)29-21(25-17)26-20(28)13-3-7-15(23)8-4-13/h1-11H,22-23H2,(H,24,27)(H,25,26,28) |
InChI Key |
CBTLNLHYMFWITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.